molecular formula C28H40BF4P2RhS- B1591468 2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate CAS No. 511543-00-3

2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

Cat. No.: B1591468
CAS No.: 511543-00-3
M. Wt: 660.3 g/mol
InChI Key: ROQCIQNDSCZIGH-MYDVBLLJSA-N
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Description

The compound 2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate (CAS: 511543-00-3) is a chiral rhodium(I) complex with a benzothiophene backbone and two (2R,5R)-dimethylphospholane ligands. Its molecular formula is C28H40BF4P2RhS, with a molecular weight of 660.34 g/mol. It appears as a brown to red powder and is stored under inert conditions (2–8°C) due to air sensitivity .

Key features:

  • Chiral ligands: The (2R,5R)-dimethylphospholane groups provide stereochemical control, critical for asymmetric catalysis.
  • Cyclooctadiene ligand: The (1Z,5Z)-cycloocta-1,5-diene acts as a labile ligand, often replaced during catalytic cycles.
  • Tetrafluoroborate counterion: Enhances solubility in polar solvents.

Applications include asymmetric hydrogenation and C–C bond formation in organic synthesis .

Properties

IUPAC Name

2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQCIQNDSCZIGH-MYDVBLLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40BF4P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584200
Record name 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511543-00-3
Record name 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities. This compound, often referred to as a rhodium complex, combines unique structural features that may contribute to its reactivity and efficacy in various biological systems.

Structural Formula

The compound's structure consists of a rhodium center coordinated with a phosphine ligand and a benzothiophene moiety. The presence of tetrafluoroborate enhances the stability and solubility of the complex in various solvents.

Molecular Formula

  • Molecular Formula : C22H40BF4P2Rh
  • Molecular Weight : 556.22 g/mol

Physical Properties

  • Appearance : Crystalline powder, color ranging from orange to red to brown.
  • Solubility : Soluble in organic solvents such as chloroform and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to act as a catalyst in various organic reactions, which can lead to the formation of biologically relevant compounds. The rhodium center is known for facilitating reactions such as:

  • C-H Activation : The compound can promote C-H functionalization reactions, which are crucial in synthesizing complex organic molecules.
  • Enantioselective Reactions : The chiral nature of the phosphine ligand allows for the creation of enantiomerically enriched products, which are vital in pharmaceuticals.

Case Studies

  • Catalytic Activity in Organic Synthesis
    • A study demonstrated that this rhodium complex effectively catalyzes the enantioselective addition of dialkylzinc reagents to β-nitroalkenes, yielding high enantiomeric excesses. This reaction is significant for producing chiral intermediates used in drug synthesis .
  • Anticancer Potential
    • Preliminary investigations suggest that rhodium complexes exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Phosphine Ligands in Drug Development
    • Research indicates that phosphine-based ligands can enhance the bioavailability and efficacy of certain drugs by improving their pharmacokinetic properties. The specific ligand configuration in this compound may further optimize these effects .

Data Table: Summary of Biological Activities

Activity Description Reference
C-H ActivationFacilitates C-H functionalization reactions for organic synthesis
Enantioselective AdditionCatalyzes addition reactions with high enantiomeric excess
CytotoxicityExhibits potential anticancer activity through ROS generation
Enhanced Drug EfficacyImproves pharmacokinetics of drug candidates

Scientific Research Applications

Catalysis

Asymmetric Hydrogenation : The primary application of this compound lies in its role as a catalyst in asymmetric hydrogenation reactions. This process is critical for the synthesis of chiral molecules used in pharmaceuticals and agrochemicals. The rhodium center facilitates the activation of hydrogen and its transfer to substrates, leading to enantioselective products.

Organic Synthesis : Beyond hydrogenation, the compound is utilized in various organic synthesis reactions to enhance yield and selectivity. It can catalyze reactions such as:

  • Hydroformylation
  • Carbonylation
  • C-H activation processes

Biological Applications

Enzyme Mimicry : Research has indicated that the compound may mimic natural enzyme activity, providing insights into enzyme design and biocatalysis. This property can lead to advancements in biochemistry and molecular biology.

Medicinal Chemistry

Drug Synthesis : The compound is instrumental in synthesizing pharmaceutical compounds that require high chiral purity. Its ability to produce enantiomerically pure products makes it a valuable tool in drug development.

Case Study 1: Asymmetric Catalysis

A study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of ketones and imines. The reaction conditions were optimized to achieve high yields (up to 99%) and enantiomeric excess (ee) values exceeding 95% . This showcases its potential in producing chiral intermediates for pharmaceuticals.

Case Study 2: Enzyme Mimicry

Research published in Nature Catalysis explored the enzyme-like behavior of rhodium complexes similar to this compound. It was found that these complexes could catalyze reactions under mild conditions, mimicking natural enzymatic processes . This opens avenues for developing new catalysts inspired by biological systems.

Case Study 3: Industrial Applications

In an industrial setting, this compound has been employed in the production of fine chemicals where its catalytic properties significantly improved reaction efficiencies. Reports indicate that using this catalyst reduced reaction times by over 50% compared to traditional methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Backbone Variations

(a) Benzene vs. Benzothiophene Backbones
Compound Backbone Molecular Formula Molecular Weight Key Properties
Target Compound Benzothiophene C28H40BF4P2RhS 660.34 Higher rigidity due to benzothiophene; enhanced π-π interactions .
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene-Rh(I) Tetrafluoroborate Benzene C24H36BF4P2Rh 620.32 Lower steric bulk; faster substrate binding but reduced enantioselectivity.
(b) Ethane-Bridged Systems
Compound Bridge Molecular Formula Molecular Weight Key Properties
1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane-Rh(I) Tetrafluoroborate Ethane C30H48BF4P2Rh 660.36 Increased flexibility; diethyl groups improve steric shielding .

Phospholane Substituent Modifications

Compound Phospholane Substituents Molecular Formula Key Catalytic Effects
Target Compound Dimethyl C28H40BF4P2RhS Moderate steric bulk; balances reaction rate and selectivity .
1,2-Bis[(2R,5R)-2,5-diphenylphospholano]benzene-Rh(I) Tetrafluoroborate Diphenyl C42H48BF4P2Rh High steric bulk; superior enantioselectivity but slower turnover .
(+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene-Rh(I) Tetrafluoroborate Diethyl C30H46BF4P2Rh Enhanced electron-donating ability; suitable for electron-deficient substrates .

Catalytic Performance

  • Asymmetric Hydrogenation : The target compound achieves >95% ee in hydrogenation of α,β-unsaturated ketones, outperforming benzene-backbone analogs by 10–15% .
  • Reaction Rate : Ethyl-substituted analogs (e.g., ) exhibit faster kinetics due to reduced steric hindrance but lower selectivity.
  • Thermal Stability : Diphenyl-substituted derivatives (e.g., ) retain activity at higher temperatures (up to 80°C) but require longer reaction times.

Structural Insights

  • Crystal Structures : X-ray data (using SHELX ) confirm the distorted square-planar geometry of rhodium, with bond angles varying by substituents (e.g., 88.5° for dimethyl vs. 92.3° for diphenyl) .
  • Ligand Lability : Cyclooctadiene ligands dissociate more readily in polar solvents, facilitating substrate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 2
2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

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